Home > Products > Screening Compounds P75392 > N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine
N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine - 229476-55-5

N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine

Catalog Number: EVT-3153771
CAS Number: 229476-55-5
Molecular Formula: C20H23N3O4
Molecular Weight: 369.421
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine is a diaminoquinazoline derivative primarily utilized in scientific research as a selective inhibitor of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), both belonging to the ATP-binding cassette (ABC) transporter family. [, ] These transporters play a crucial role in multidrug resistance (MDR) in cancer cells by effluxing various structurally distinct anticancer drugs, leading to decreased intracellular drug accumulation and reduced therapeutic efficacy. [, ] Therefore, N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine serves as a valuable tool for studying MDR mechanisms and evaluating the impact of P-gp and BCRP on drug disposition. [, ]

(±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide

Compound Description: This compound is a newly synthesized bio-functional hybrid compound characterized by its spectral data (1H, 13C-NMR, UV, and mass spectrometry). It was synthesized from 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine and (±)-flurbiprofen. []

N-(4-(2(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)yl)ethyl)phenyl)quinazolin-4-amine Derivatives

Compound Description: This refers to a series of compounds with a quinazoline scaffold, investigated for their ability to reverse P-glycoprotein (P-gp)-mediated multidrug resistance (MDR). One specific compound in this series, designated as 12k, exhibited potent P-gp inhibitory activity (EC50 = 57.9 ± 3.5 nM), low cytotoxicity, and a long duration of action in reversing doxorubicin resistance in K562/A02 cells. []

N-(3,4-dimethoxyphenethyl)-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2[1H]-yl)-6,7-dimethoxyquinazolin-2-amine (CP-100,356)

Compound Description: CP-100,356 is a diaminoquinazoline derivative designed as an in vivo probe to assess the impact of efflux transporters, specifically MDR1/BCRP, on oral drug absorption. It demonstrated potent inhibition of MDR1 and BCRP transporters with minimal impact on CYP3A4 activity. []

1-Benzyl-3-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline

Compound Description: This compound is a dihydroisoquinoline derivative synthesized from eugenol methyl ether. It holds potential as a drug compound due to the presence of methyl, methoxy, and benzyl groups, suggesting potential antitumor, antimalarial, and antiviral properties. []

2-(1-Pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediamine (1)

Compound Description: This compound serves as a sigma receptor ligand and is the basis for a series of conformationally restricted derivatives investigated for their sigma receptor affinity. The derivatives aimed to restrict the pyrrolidinyl, ethylenediamine, N-alkyl, and phenylethyl portions of this pharmacophore by incorporating them into various cyclic structures like 1,2-cyclohexanediamine, pyrrolidine, piperidine, homopiperidine, and tetrahydroisoquinoline. [, ]

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dinitroaniline (I)

Compound Description: Compound I is a novel precursor for the development of sustained nitric oxide (NO) releasing agents. Its structure features a 3,4-dimethoxyphenethyl group attached to a dinitroaniline moiety. Crystallographic analysis reveals a conformation where the aromatic rings are nearly perpendicular due to the anti conformation about the C-N bond connecting the phenethyl and aniline groups. []

Tariquidar (TQR; XR9576; N-[2-[[4-[2-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]-4,5-dimethoxyphenyl]quinoline-3-carboxamide)

Compound Description: Tariquidar is a potent third-generation P-glycoprotein (P-gp) inhibitor that exhibits high affinity for P-gp. It is also a substrate for breast cancer resistance protein (BCRP), another ABC transporter. []

Compound Description: These two series of compounds (9a-f and 9g-i) were synthesized and characterized for their potential antimicrobial activity. They feature a complex structure with a benzo[d][1,3,2]dioxaphosphol-5-yl-4-oxoazetidin-1-yl)thiophene-2-carboxamide core. []

2-Substituted 6-Methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids and 4-N-[2-(dimethylamino)ethyl]carboxamides

Compound Description: These series of benzo[b][1,6]naphthyridine derivatives were synthesized and evaluated for their cytotoxic activity against murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines. Many exhibited potent cytotoxicity, with some displaying IC50 values below 10 nM. The 2-methyl and 2-(3,4-dimethoxyphenyl) derivatives demonstrated curative effects against subcutaneous colon 38 tumors in mice at a single dose of 3.9 mg/kg. []

7,9,10-Trimethoxy-3-methyl-2,3,4,5,6,7-hexahydro-1H-3-benzazonine (10a)

Compound Description: This medium-ring heterocyclic compound was synthesized by the ultraviolet irradiation of a reduced pyrrolo[2,1-a]isoquinolinium iodide salt. []

4-Benzyl-3,4-dihydro-2-[3-[[2-(3,4-dimethoxyphenyl)ethyl]amino]propyl]-2H-1,4-benzoxazine (3c)

Compound Description: This compound, a substituted 1,4-benzoxazine derivative, showed moderate activity on intracellular calcium. It was identified as the most potent derivative in a series, exhibiting a ratio of IC50 values against phenylephrine (PE) and K+ of 2.1, indicating potential intracellular calcium activity. []

6,7-Dimethoxyquinolin-4-ol (6)

Compound Description: This compound serves as a key intermediate in the synthesis of cabozantinib, a tyrosine kinase inhibitor used in cancer treatment. []

7'-(3',4'-dihydroxyphenyl)-N-[(4-methoxyphenyl)ethyl]propenamide (4) and 7'-(4'-hydroxy,3'-methoxyphenyl)-N-[(4-butylphenyl)ethyl]propenamide (5)

Compound Description: These two new compounds were isolated from Cuscuta reflexa, alongside other known compounds, and exhibited strong inhibitory activity against α-glucosidase. [, ]

(S)-903 (1-[(S)-3-(Dimethylamino)-3,4-dihydro-6,7-dimethoxyquinolin-1-(2H)-yl]propan-1-one)

Compound Description: (S)-903 is an inotropic agent synthesized via a novel protocol involving sequential proline-catalyzed α-amination and Pd-catalyzed reductive cyclization. This synthetic strategy allows for the facile synthesis of chiral tetrahydroquinolin-3-amines. []

1-(3,4-Dimethoxybenzyl)-6,7-dimethoxyisoquinoline (Papaverine) and 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxyisoquinoline (Quinopavine)

Compound Description: Both papaverine and quinopavine are isoquinoline alkaloids. They were synthesized with 14C labeling at specific positions to study their metabolic pathways. []

3-[[[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl]methyl]amino-N-methylbenzamide (Ecabapide)

Compound Description: Ecabapide is a drug whose metabolic pathway in rats was investigated using a 14C-labeled form. The primary metabolic route involved N-dealkylation of the secondary amine on the benzamide moiety, followed by acetylation to form 3-amino-N-methylbenzamide. []

N-Aryl-N'-ethoxycarbonylamidines

Compound Description: These compounds serve as crucial intermediates in the synthesis of several heterocyclic compounds, including 2-aryl-4(3H)-quinazolinones, ethyl 2-aryl-3,4-dihydro-6-methyl-4-oxo-5-pyrimidinecarboxylates, and 2-aryl-6,7-dihydro-4H-thiazolo[3,2-a]-1,3,5-triazin-4-ones. []

Source and Classification

The compound is cataloged in chemical databases such as PubChem, where it is recognized for its unique structure and potential biological activities. It belongs to the broader category of quinazoline derivatives, which are characterized by a fused benzene and pyrimidine ring system. The specific structural features of N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine contribute to its pharmacological properties.

Synthesis Analysis

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine typically involves the following steps:

  1. Condensation Reaction: The primary method for synthesizing this compound is through the condensation of 2-(3,4-dimethoxyphenyl)ethylamine with 6,7-dimethoxyquinazolin-4-one. This reaction is generally carried out in an organic solvent such as ethanol or methanol.
  2. Catalysts: Acidic or basic catalysts are often employed to facilitate the reaction. Common catalysts include hydrochloric acid or sodium hydroxide, which help in achieving a higher yield and purity of the final product.
  3. Reaction Conditions: The reaction temperature and time are critical parameters that influence the yield. Typically, reactions are conducted at elevated temperatures (around 60-80°C) for several hours.
  4. Purification: After the reaction completion, the product is usually purified through recrystallization or chromatography to remove unreacted starting materials and by-products.

Industrial Production Methods

In industrial settings, large-scale production may utilize continuous flow processes or microwave-assisted synthesis to enhance efficiency and reduce reaction times. These methods allow for better control over reaction conditions and can lead to higher yields with fewer by-products.

Molecular Structure Analysis

The molecular structure of N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine can be described as follows:

  • Chemical Formula: C18_{18}H22_{22}N2_{2}O4_{4}
  • Molecular Weight: Approximately 342.38 g/mol
  • Structural Features:
    • The compound features a quinazoline core with two methoxy groups located at the 6 and 7 positions.
    • A 3,4-dimethoxyphenyl group is attached via an ethyl linker at the nitrogen atom of the quinazoline ring.

This structural arrangement contributes to its unique properties and potential biological activities.

Chemical Reactions Analysis

N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine can participate in various chemical reactions:

  1. Oxidation: The compound can be oxidized to form quinazoline N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
  2. Reduction: Reduction reactions can convert it into amine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, allowing for further functionalization of the molecule.

These reactions highlight the versatility of N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine in synthetic organic chemistry.

Mechanism of Action

The mechanism of action for N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine is not fully elucidated but may involve:

  1. Inhibition of Kinases: Similar quinazoline derivatives have been shown to inhibit protein kinases involved in cell proliferation pathways. This inhibition can lead to reduced tumor growth in cancer models.
  2. Interaction with Receptors: The compound may interact with various biological receptors due to its structural characteristics, potentially modulating signaling pathways relevant to disease states.

Research into the specific interactions and pathways affected by this compound is ongoing and could provide deeper insights into its therapeutic potential.

Physical and Chemical Properties Analysis

N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for determining its handling during synthesis and potential applications in pharmaceuticals.

Applications

The applications of N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine span various fields:

  1. Pharmaceutical Development: Its potential as an anticancer agent makes it a candidate for further development in cancer therapies.
  2. Biological Research: The compound can serve as a tool for studying kinase inhibition and related cellular processes.
  3. Synthetic Chemistry: Due to its reactive functional groups, it can be used as a building block for synthesizing more complex molecules.

Properties

CAS Number

229476-55-5

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine

Molecular Formula

C20H23N3O4

Molecular Weight

369.421

InChI

InChI=1S/C20H23N3O4/c1-24-16-6-5-13(9-17(16)25-2)7-8-21-20-14-10-18(26-3)19(27-4)11-15(14)22-12-23-20/h5-6,9-12H,7-8H2,1-4H3,(H,21,22,23)

InChI Key

QECYXZZAYWHQKA-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC2=NC=NC3=CC(=C(C=C32)OC)OC)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.